molecular formula C7H14ClNO3 B6202408 rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride CAS No. 2694056-92-1

rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride

Cat. No. B6202408
CAS RN: 2694056-92-1
M. Wt: 195.6
InChI Key:
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Description

Rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride (RAC) is an amino acid derivative that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a number of different experiments, including biochemical and physiological studies. RAC has a number of advantages and limitations for use in the laboratory, and its mechanism of action and biochemical and physiological effects are currently being studied. In

Scientific Research Applications

Rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride has been used in a variety of scientific research applications, including studies of enzyme kinetics, protein folding, and the regulation of gene expression. It has also been used to study the structure and function of proteins and nucleic acids. In addition, rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride has been used in studies of the structure and function of cell membranes, and its use in the study of the mechanisms of drug action has been explored.

Mechanism of Action

Rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride binds to proteins, nucleic acids, and cell membrane components, thereby altering their structure and function. It also binds to enzymes, affecting their activity and the rate of chemical reactions. In addition, rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride can interact with other molecules, such as hormones and neurotransmitters, and can alter their activity.
Biochemical and Physiological Effects
rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and nucleic acids, as well as the structure and function of cell membranes. In addition, rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride has been shown to alter the activity of hormones and neurotransmitters, and has been shown to have an effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride has a number of advantages and limitations for use in the laboratory. It is a relatively inexpensive compound, and its synthesis is highly efficient. In addition, it is a versatile compound that can be used in a variety of experiments. However, its use in the laboratory is limited by its instability, as it is susceptible to hydrolysis and oxidation.

Future Directions

The use of rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride in the laboratory is an area of active research, and a number of potential future directions are being explored. These include the development of new methods for synthesizing rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride, the investigation of its mechanism of action, and the study of its biochemical and physiological effects. In addition, new applications for rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride in the laboratory are being developed, such as its use in the study of protein folding and the regulation of gene expression. Finally, further research is needed to explore the potential advantages and limitations of using rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride in the laboratory.

Synthesis Methods

Rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride can be synthesized from the reaction of 1,2,3-propanetriol with hydrochloric acid. The resulting product is then purified by recrystallization. The reaction is highly efficient, with a yield of over 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride involves the conversion of a commercially available starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Hydrogen peroxide", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is converted to cyclohexanone oxime using ammonium acetate and hydrogen peroxide.", "Step 2: Cyclohexanone oxime is reduced to cyclohexylamine using sodium borohydride.", "Step 3: Cyclohexylamine is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: The diazonium salt is then coupled with glycine ethyl ester to form the corresponding amino acid.", "Step 5: The amino acid is hydrolyzed using sodium hydroxide to form the corresponding carboxylic acid.", "Step 6: The carboxylic acid is then converted to the hydrochloride salt using hydrochloric acid.", "Step 7: The hydrochloride salt is purified using recrystallization from ethanol and water." ] }

CAS RN

2694056-92-1

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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